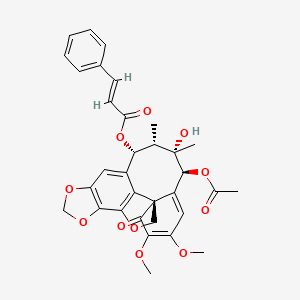
Kadsuphilol U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsuphilol U is a lignan compound isolated from the aerial parts of the Taiwanese medicinal plant Kadsura philippinensis . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound, along with other lignans from Kadsura philippinensis, has been studied for its potential medicinal properties.
Preparation Methods
The synthesis of Kadsuphilol U involves several steps, including the use of various reagents and catalysts. The synthetic route typically starts with the extraction of the compound from the plant material, followed by purification using chromatographic techniques
Chemical Reactions Analysis
Kadsuphilol U undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Kadsuphilol U involves its interaction with various molecular targets and pathways. As an antioxidant, this compound scavenges reactive oxygen species and inhibits oxidative stress . It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in its anti-cancer and anti-viral activities are still under investigation.
Comparison with Similar Compounds
Kadsuphilol U is similar to other lignan compounds isolated from Kadsura philippinensis, such as kadsuphilins N and O . These compounds share similar structural features and biological activities. this compound is unique in its specific molecular structure and the particular biological activities it exhibits. Other similar compounds include lignans from the Schisandra genus, such as schisandrins and gomisins .
Properties
Molecular Formula |
C33H32O11 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H32O11/c1-17-26(44-24(35)12-11-19-9-7-6-8-10-19)20-13-23-27(42-16-41-23)29-25(20)33(15-40-29)21(31(32(17,3)37)43-18(2)34)14-22(38-4)28(39-5)30(33)36/h6-14,17,26,31,37H,15-16H2,1-5H3/b12-11+/t17-,26+,31-,32-,33-/m0/s1 |
InChI Key |
RFLJFFCQFBVABL-NYVRLXBJSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















